molecular formula C16H20N2O5S2 B299707 N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

Cat. No. B299707
M. Wt: 384.5 g/mol
InChI Key: FNFLUNMASJLZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide, also known as Meclofenoxate, is a nootropic drug that has been used to improve memory and cognitive function. This compound is a derivative of DMAE (Dimethylaminoethanol) and has been studied for its potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee is not fully understood. However, it is believed that N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in memory and cognitive function. By increasing the levels of acetylcholine, N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee may improve memory and cognitive function.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee can increase the levels of acetylcholine in the brain, reduce oxidative stress, and reduce inflammation. Additionally, N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has been shown to improve blood flow to the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has been extensively studied, and its effects on memory and cognitive function are well-documented. However, there are also limitations to using N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee in lab experiments. For example, its effects may vary depending on the dose and the duration of treatment. Additionally, N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has not been extensively studied in humans, and its long-term effects are not well-understood.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee. One area of interest is its potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee and its long-term effects. Finally, there is a need for more studies on the optimal dose and duration of treatment with N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee.

Synthesis Methods

N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee can be synthesized by reacting DMAE with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(methylsulfonyl)ethanol to yield N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee.

Scientific Research Applications

N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease. Studies have shown that N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee can improve memory and cognitive function in both healthy individuals and those with cognitive impairments. Additionally, N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamidee has been shown to have neuroprotective effects, protecting neurons from oxidative damage and reducing inflammation in the brain.

properties

Molecular Formula

C16H20N2O5S2

Molecular Weight

384.5 g/mol

IUPAC Name

4-[2-(methanesulfonamido)ethoxy]-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O5S2/c1-13-5-3-4-6-16(13)18-25(21,22)15-9-7-14(8-10-15)23-12-11-17-24(2,19)20/h3-10,17-18H,11-12H2,1-2H3

InChI Key

FNFLUNMASJLZRG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C

Origin of Product

United States

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